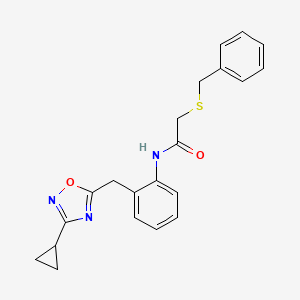![molecular formula C20H15N3O3S B2897185 (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate CAS No. 338395-47-4](/img/structure/B2897185.png)
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity : A study by Desai, Rajpara, and Joshi (2013) investigated compounds similar to the one for their antimicrobial properties. Their research focused on synthesizing and screening compounds for antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This suggests potential applications in developing new therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) explored compounds with a similar structure for their potential in photodynamic therapy for cancer treatment. They focused on the synthesis and characterization of compounds that show promise as Type II photosensitizers, which are important for the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory Activity : Tozkoparan, Ertan, Krebs, Läge, Kelicen, and Demirdamar (1998) synthesized and tested compounds for anti-inflammatory activity. One compound with a 2-methoxyphenyl group demonstrated significant potency, suggesting possible applications in developing new anti-inflammatory drugs (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).
Cyclooxygenase Inhibition and Analgesic Properties : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) demonstrated that synthesized compounds had significant inhibitory activity on cyclooxygenase enzymes and exhibited analgesic and anti-inflammatory activities. This highlights the potential use of these compounds in pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant Properties : Kuş, Ayhan-Kilcigil, Eke, and Iscan (2004) studied benzimidazole derivatives for their in vitro effects on rat liver microsomal lipid peroxidation, demonstrating significant inhibition and suggesting antioxidant properties (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Antimycobacterial and Antimicrobial Activities : Küçükgüzel, Oruç, Rollas, Şahin, and Ozbek (2002) reported on the synthesis of 4-thiazolidinone derivatives with antimycobacterial and antimicrobial activities. Some compounds showed notable inhibition of mycobacterial growth, indicating potential for treating microbial infections (Küçükgüzel, Oruç, Rollas, Şahin, & Ozbek, 2002).
Fungicidal Activity : Yang, Wan, He, Che, Xiao, Fu, and Qin (2017) developed compounds with significant fungicidal activities against several phytopathogenic fungi. This suggests their potential use in agricultural applications for crop protection (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).
Anticancer Properties : El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, and El‐Rashedy (2015) synthesized anticancer compounds with inhibitory activities against Aurora A kinase and KSP, showing marked results against various cancer cell lines. This underscores their potential in cancer therapy (El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, & El‐Rashedy, 2015).
Propriétés
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-25-16-9-7-15(8-10-16)19(24)26-21-13-17-18(14-5-3-2-4-6-14)22-20-23(17)11-12-27-20/h2-13H,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHHVXOEKRYPN-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=CC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


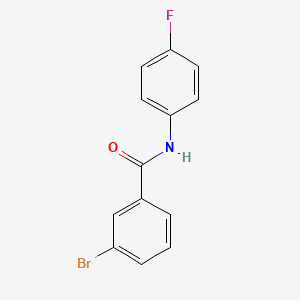
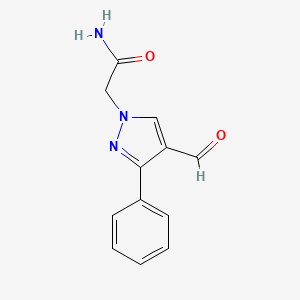
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)
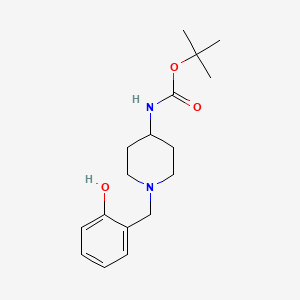
![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)
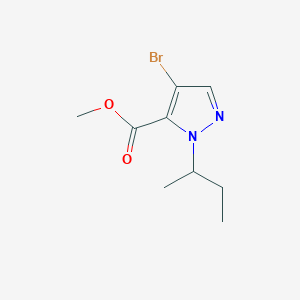
![7-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897118.png)
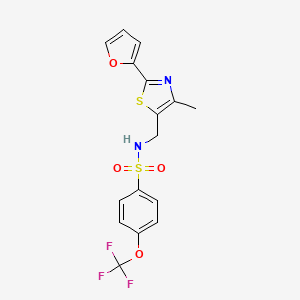
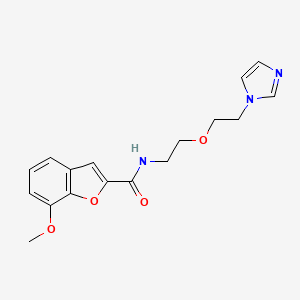
![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2897123.png)
